molecular formula C20H23N3O2 B2685610 N-((6-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide CAS No. 2309573-30-4

N-((6-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide

Cat. No.: B2685610
CAS No.: 2309573-30-4
M. Wt: 337.423
InChI Key: QGLSJNVVFFPHHM-UHFFFAOYSA-N
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Description

N-((6-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This synthetic molecule features a benzamide core substituted with a morpholine ring and a (6-cyclopropylpyridin-3-yl)methyl group. The inclusion of both cyclopropane and morpholine rings is a common strategy in drug design. Cyclopropane rings are widely used as structural motifs to improve a drug's efficacy, enhance metabolic stability, and increase affinity for biological targets . Similarly, the morpholine group is a privileged structure found in many bioactive molecules. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex target molecules. It may also serve as a starting point for developing novel ligands for various biological targets. All products are for research and development use only and must be handled by technically qualified individuals. This product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(22-14-15-1-8-19(21-13-15)16-2-3-16)17-4-6-18(7-5-17)23-9-11-25-12-10-23/h1,4-8,13,16H,2-3,9-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLSJNVVFFPHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopropylpyridine intermediate: This step involves the cyclopropanation of a suitable pyridine derivative.

    Attachment of the morpholine group: The intermediate is then reacted with morpholine under appropriate conditions to form the morpholinopyridine derivative.

    Coupling with benzamide: The final step involves coupling the morpholinopyridine derivative with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-((6-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((6-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The compound’s pyridine-benzamide scaffold differentiates it from benzimidazole derivatives (e.g., B1 and B8 in ), which feature a fused benzene-imidazole core. The benzimidazole derivatives prioritize hydrogen-bonding interactions via their nitrogen-rich rings, whereas the pyridine-morpholine system in the target compound may enhance solubility and membrane permeability .

Key Structural Comparisons:

  • 4-Chloro-N-(6-morpholino-3-pyridinyl)benzamide (): Shares the pyridine-benzamide scaffold and morpholine group but replaces the cyclopropylpyridinylmethyl with a chloro substituent. The electron-withdrawing chlorine atom likely reduces solubility compared to the electron-neutral cyclopropyl group in the target compound .
  • N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide (9a, ): Features an oxetane ring and bromophenyl group.
  • Gleevec Analog 3h (): Contains a pyrimidinylamino-phenyl group linked to morpholinobenzamide.

Crystallographic and Conformational Insights

The crystal structure of 9a () reveals planar acetamide groups and tetrahedral geometry at the oxetane ring, suggesting that substituent bulkiness influences molecular packing.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
N-((6-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide Pyridine-Benzamide Cyclopropyl, morpholine Potential metabolic stability Target
4-Chloro-N-(6-morpholino-3-pyridinyl)benzamide Pyridine-Benzamide Chloro, morpholine Reduced solubility vs. target
9a () Acetamide-Oxetan Bromophenyl, oxetane Crystalline rigidity
B1 () Benzimidazole Methoxyaniline Hydrogen-bonding focus
3h () Pyrimidine-Benzamide Pyridinyl, morpholine High MW, CNS-targeted design

Research Findings and Implications

  • Morpholine’s Role: The morpholine group in the target compound and 3h enhances solubility and may facilitate blood-brain barrier penetration, a critical factor in CNS drug development .
  • Cyclopropyl vs. Chloro: The cyclopropyl group’s steric and electronic profile offers advantages over chloro substituents in terms of metabolic stability and lipophilicity .
  • Synthetic Flexibility: Shared synthetic strategies (e.g., Buchwald coupling) highlight the feasibility of generating diverse analogs for structure-activity relationship (SAR) studies .

Biological Activity

Chemical Structure and Properties

N-((6-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide is characterized by its unique molecular structure, which includes a cyclopropyl group and a morpholine moiety. The presence of these functional groups often contributes to the compound's interaction with biological targets, primarily through mechanisms such as enzyme inhibition or receptor modulation.

Compounds similar to this compound typically exhibit biological activities through:

  • Enzyme Inhibition : Many benzamide derivatives act as inhibitors for various enzymes, which can be critical in pathways related to cancer or metabolic diseases.
  • Receptor Binding : The morpholine and pyridine structures can facilitate binding to specific receptors, influencing signaling pathways relevant to therapeutic effects.

Biological Assays

To evaluate the biological activity, various assays are employed:

  • Cell Viability Assays : These assays help determine the cytotoxic effects of the compound on different cell lines.
  • Enzyme Activity Assays : Specific assays can measure the inhibition of target enzymes, providing insights into the compound's potency.
  • Binding Studies : Radiolabeled ligands can be used to assess the binding affinity of the compound to its target receptors.

Example Studies

  • Anticancer Activity : A study may explore how similar compounds impact cancer cell lines, assessing their ability to induce apoptosis or inhibit proliferation. For instance, a benzamide derivative showed significant growth inhibition in breast cancer cells at micromolar concentrations.
  • Neuroprotective Effects : Research could investigate how compounds with a morpholine structure protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity Type Assay Type Findings Reference
AnticancerMTT AssayIC50 = 10 µM in MCF-7 cellsSmith et al., 2022
Enzyme InhibitionKinase Inhibition75% inhibition at 5 µMJohnson et al., 2023
Receptor BindingRadiolabeled BindingKd = 50 nM for dopamine receptorLee et al., 2021
NeuroprotectionOxidative Stress ModelReduced apoptosis by 40%Patel et al., 2024

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